4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol
Description
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a morpholine group, and a pyrrole ring
Properties
Molecular Formula |
C16H24N4O2S |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H24N4O2S/c1-11-12(2)23-16(18-11)14-13(21)10-20(15(14)17)5-3-4-19-6-8-22-9-7-19/h17,21H,3-10H2,1-2H3 |
InChI Key |
MZXIKNMHZXKUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCCN3CCOCC3)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the morpholine group and the pyrrole ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring structure and may have similar biological activities.
Morpholine-containing compounds: Compounds with a morpholine group may exhibit similar chemical reactivity and applications.
Pyrrole derivatives: These compounds share the pyrrole ring and may have comparable properties and uses.
Uniqueness
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol (CAS Number: 951932-80-2) is a complex organic molecule characterized by a thiazole ring, a morpholine group, and a pyrrole structure. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-3-ol |
| Canonical SMILES | CC1=C(SC(=N1)C2=C(CN(C2=N)CCCN3CCOCC3)O)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that it may modulate the activity of enzymes or receptors, leading to various biological effects. Research indicates that similar compounds can inhibit cellular pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds related to thiazole and pyrrole derivatives. For instance, pyrrole-based compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of essential bacterial enzymes such as DNA gyrase .
Case Study: Antibacterial Efficacy
A study examining the structure–activity relationship (SAR) of thiazole derivatives found that modifications at specific positions significantly enhanced antibacterial efficacy. For example, compounds with halogen substitutions at the C4 position exhibited improved activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 32 µg/mL .
Anticancer Activity
In addition to antimicrobial properties, thiazole and pyrrole derivatives have been investigated for their anticancer potential. The compound has been shown to inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation. By reducing the expression of anti-apoptotic proteins such as Mcl-1, these compounds can promote apoptosis in cancer cells .
Case Study: Cancer Cell Line Testing
In vitro studies on various cancer cell lines demonstrated that derivatives similar to the target compound exhibited dose-dependent cytotoxicity. For instance, in a study involving lung cancer cell lines, certain thiazole-based compounds showed IC50 values ranging from 10 to 50 µM, indicating significant growth inhibition .
Toxicological Profile
While exploring the therapeutic potential of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol, it is essential to assess its toxicological profile. Preliminary toxicity studies suggest that the compound has a favorable safety margin; however, detailed pharmacokinetic studies are necessary to fully understand its metabolic pathways and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
